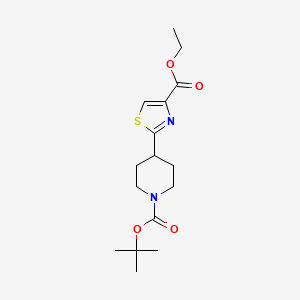

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate

Description

Molecular Architecture and Functional Group Analysis

This compound exhibits a complex molecular architecture characterized by the integration of multiple heterocyclic and functional components. The compound possesses a molecular formula of C₁₆H₂₄N₂O₄S and a molecular weight of 340.44 grams per mole, reflecting its substantial structural complexity. The molecule can be systematically analyzed through its constituent functional groups and their spatial arrangements.

The central thiazole ring system forms the core heterocyclic framework, featuring the characteristic five-membered ring containing both sulfur and nitrogen atoms. This thiazole moiety is substituted at the 2-position with a piperidine ring system and at the 4-position with an ethyl carboxylate group. The thiazole ring contributes significantly to the compound's electronic properties, as thiazoles are known for their aromatic character and pi-electron delocalization, which influences the overall molecular stability and reactivity patterns.

The piperidine component represents a six-membered saturated nitrogen heterocycle that adopts a chair conformation under typical conditions. This piperidine ring is protected with a tert-butoxycarbonyl group at the nitrogen atom, serving as a crucial protective functionality during synthetic transformations. The tert-butoxycarbonyl protecting group enhances the compound's stability and enables selective reactivity at other sites within the molecule, making it particularly valuable in multi-step synthetic sequences.

| Functional Group | Position | Molecular Contribution | Electronic Effect |

|---|---|---|---|

| Thiazole ring | Core structure | C₃H₂NS | Aromatic stabilization |

| Piperidine ring | 2-position of thiazole | C₅H₁₀N | Conformational flexibility |

| tert-Butoxycarbonyl | Nitrogen protection | C₅H₉O₂ | Electron-withdrawing |

| Ethyl carboxylate | 4-position of thiazole | C₃H₅O₂ | Electron-withdrawing |

The ethyl carboxylate functionality at the 4-position of the thiazole ring introduces additional electronic and steric considerations. This ester group serves both as a potential site for further chemical modification and as an electron-withdrawing substituent that modulates the electronic density of the thiazole system. The computational chemistry data indicates that the compound exhibits a topological polar surface area of 68.73 square angstroms and a calculated logarithm of the partition coefficient of 3.4343, suggesting moderate lipophilicity.

Comparative Analysis with Related Thiazole-Piperidine Hybrids

The structural characteristics of this compound can be meaningfully compared with other thiazole-piperidine hybrid molecules to understand structure-activity relationships and synthetic accessibility. Several related compounds have been reported in the literature, each offering unique perspectives on the thiazole-piperidine pharmacophore combination.

A structurally related compound, 4-[1-(1,3-thiazol-5-yl)ethyl]piperidine, demonstrates a simplified version of the thiazole-piperidine linkage with a molecular weight of 196.31 grams per mole. This compound lacks both the protective tert-butoxycarbonyl group and the ethyl carboxylate functionality, providing insight into the core thiazole-piperidine interaction without additional substituent effects. The reduced molecular complexity of this analog highlights the significant structural elaboration present in the target compound.

The development of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis DNA gyrase subunit B inhibitors illustrates the medicinal chemistry potential of this structural class. These compounds, exemplified by ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, demonstrate how modifications to the basic thiazole-piperidine framework can dramatically alter biological activity. The positioning of the carboxylate group at the 5-position rather than the 4-position represents a significant structural variation that influences both electronic properties and biological interactions.

Recent synthetic methodologies for thiazole-based hybrids employ heterocyclization reactions, particularly the Hantzsch-thiazole synthesis, to construct these complex molecular frameworks. These approaches demonstrate the synthetic accessibility of thiazole-piperidine hybrids and highlight the importance of regioselectivity in determining the final substitution patterns. The strategic approach of molecular hybridization has enhanced drug efficacy profiles and minimized toxicity concerns in related systems, suggesting similar potential for the target compound.

The conformational analysis of related thiazole-piperidine systems reveals that molecular flexibility plays a crucial role in biological activity. Compounds with greater conformational freedom often exhibit enhanced binding affinity to biological targets, while more rigid analogs may show improved selectivity profiles. The tert-butoxycarbonyl protecting group in the target compound provides an interesting balance between conformational constraint and synthetic utility.

Propriétés

IUPAC Name |

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-5-21-14(19)12-10-23-13(17-12)11-6-8-18(9-7-11)15(20)22-16(2,3)4/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRUPXMVELEXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383752 | |

| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-31-6 | |

| Record name | 1,1-Dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365413-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate has been investigated for its potential as a building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study:

Research has shown that derivatives of thiazole exhibit various biological activities, including antimicrobial and anticancer properties. The incorporation of piperidine enhances solubility and bioavailability, making this compound a candidate for further drug development studies .

Protein Degradation

This compound is categorized under protein degrader building blocks, which are essential in the development of targeted protein degradation technologies (TPD). TPD utilizes small molecules to selectively degrade specific proteins within cells, offering a novel therapeutic strategy for diseases where protein accumulation is detrimental.

Application Example:

In studies focusing on cancer treatment, compounds similar to this compound have been used to develop bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and subsequent proteasomal degradation .

Chemical Biology

The compound serves as a versatile tool in chemical biology for probing cellular processes. Its ability to modulate protein interactions can be leveraged to study signaling pathways and cellular mechanisms.

Research Insight:

By utilizing this compound in cellular assays, researchers can investigate the effects of targeted protein degradation on various biological processes, including apoptosis and cell cycle regulation .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active compounds | Anticancer drug development |

| Protein Degradation | Development of targeted protein degradation technologies | Cancer therapy via selective protein degradation |

| Chemical Biology | Probing cellular processes and studying signaling pathways | Investigating effects on apoptosis |

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. The thiazole ring, in particular, is known to bind to enzymes and receptors, influencing biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogous thiazole carboxylates:

Key Observations :

- Ring Size and Strain: The piperidine (6-membered) and pyrrolidine (5-membered) substituents in influence steric effects and conformational flexibility.

- Electronic Effects : The nitro group in significantly lowers the HOMO-LUMO gap (4.2 eV vs. ~5.5 eV in Boc-protected analogs), enhancing charge-transfer interactions and reactivity .

- Boc Placement: In , the Boc group is attached to an aminoethyl chain linked to an oxazole, contrasting with direct piperidine-Boc conjugation in the target compound. This alters electron density distribution and steric hindrance.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Insights :

- Solubility : The Boc group in all analogs improves lipophilicity (LogP ~2.5–3.1), favoring membrane permeability.

- Hydrogen Bonding: The hydrazinyl group in introduces additional H-bond donors, enhancing crystal packing interactions compared to Boc-protected derivatives .

Activité Biologique

Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate (CAS Number: 365413-31-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological evaluations, providing insights into its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H24N2O4S

- Molecular Weight : 340.4 g/mol

- IUPAC Name : tert-butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]-1-piperidinecarboxylate

The structure features a thiazole ring, which is known for its biological activity, particularly in drug development. The presence of the piperidine moiety enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the thiazole ring.

- Introduction of the piperidine moiety.

- Protection and functionalization steps to yield the final product.

Recent studies have highlighted that compounds containing thiazole rings can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The biological evaluation demonstrated that ethyl thiazoles can selectively target cellular pathways leading to ferroptosis, particularly through interactions with glutathione peroxidase 4 (GPX4), a critical regulator of oxidative stress in cells .

Anticancer Activity

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound displayed an IC50 value in the low nanomolar range, indicating potent anti-proliferative effects.

- MCF7 (Breast Cancer) : A marked difference in sensitivity was observed compared to non-cancerous cells, suggesting a favorable therapeutic window .

Comparative Efficacy

The following table summarizes the IC50 values of this compound against different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF7 | 0.87 |

| Non-cancerous MCF10A | >10 |

This data indicates that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells.

Case Studies and Research Findings

Several case studies have investigated the biological implications of this compound:

- Ferroptosis Induction : A study demonstrated that thiazole derivatives can act as Michael acceptors, facilitating covalent interactions with thiol groups in proteins, which leads to ferroptotic cell death .

- Target Validation : Chemoproteomic analyses identified GPX4 as a primary target for these compounds, confirming their role in modulating oxidative stress pathways .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential application in cancer therapy .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)thiazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the Hantzsch thiazole synthesis to form the thiazole core. Key steps include:

- Coupling Reactions : Use coupling agents like EDC or DCC to form amide bonds between the piperidine and thiazole moieties .

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under basic conditions (e.g., Boc anhydride with DMAP) to protect the piperidine nitrogen .

- Optimization : Control temperature (0–25°C for Boc protection), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios to minimize side reactions. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95% by HPLC) .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR signals:

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z 365.3 for CHNOS) .

- X-ray Crystallography : Use SHELX software for single-crystal analysis to resolve bond lengths and angles, particularly for the Boc-piperidine-thiazole conformation .

Basic Biological Screening

Q. Q3. How should researchers design preliminary assays to evaluate this compound’s antimicrobial or enzyme-inhibitory activity?

Methodological Answer:

- Microbial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ampicillin .

- Enzyme Inhibition : Perform fluorometric assays (e.g., for kinases or proteases) with ATP/peptide substrates. Calculate IC values using dose-response curves (10 nM–100 µM range) .

Advanced Computational Modeling

Q. Q4. What computational strategies predict this compound’s interactions with biological targets, and how can docking results be validated experimentally?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., SARS-CoV-2 M). Prioritize poses with low RMSD (<2 Å) and high binding affinity (ΔG < -8 kcal/mol) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-target complexes. Validate via mutagenesis (e.g., alanine scanning of key residues) .

Handling Data Contradictions

Q. Q5. How can researchers resolve discrepancies in reaction yields or biological activity data across studies?

Methodological Answer:

- Reaction Scale : Lower yields at larger scales may arise from inefficient mixing or heat dissipation. Use flow chemistry for improved control .

- Biological Variability : Standardize assay conditions (cell passage number, serum batch) and use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Advanced Deprotection Strategies

Q. Q6. What are the optimal conditions for removing the Boc group without degrading the thiazole ester?

Methodological Answer:

- Acidic Hydrolysis : Treat with TFA/DCM (1:1 v/v, 2 h, 0°C) to cleave the Boc group while preserving the ester. Neutralize with NaHCO .

- Monitoring : Track deprotection via NMR (disappearance of Boc methyl signal) and TLC (hexane/EtOAc 3:1) .

Purity and Stability Analysis

Q. Q7. Which analytical methods ensure batch-to-batch consistency and evaluate hydrolytic stability of the ester group?

Methodological Answer:

- HPLC : Use a C18 column (ACN/HO gradient) to quantify impurities (<0.5% area).

- Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 48 h. Monitor ester hydrolysis via LC-MS (appearance of carboxylic acid at m/z 337.2) .

Comparative Structure-Activity Relationships (SAR)

Q. Q8. How does modifying the Boc group or thiazole substituents impact biological activity?

Methodological Answer:

- Boc Replacement : Synthesize analogs with Fmoc or Cbz groups. Test for cytotoxicity (MTT assay) and target binding (SPR).

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., CF) at C5 to enhance metabolic stability. Compare logP (HPLC) and IC shifts .

Scaling-Up Challenges

Q. Q9. What are critical factors when transitioning from milligram to gram-scale synthesis?

Methodological Answer:

- Solvent Choice : Replace DMF with THF or EtOAc for easier removal under reduced pressure.

- Catalyst Loading : Optimize Pd/C or enzyme catalysts (e.g., lipases for esterification) to reduce cost .

Ethical and Safety Considerations

Q. Q10. What safety protocols are essential for handling this compound in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.